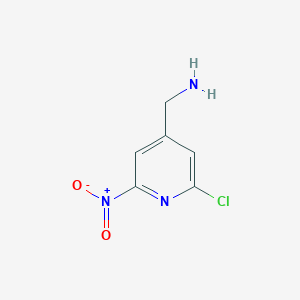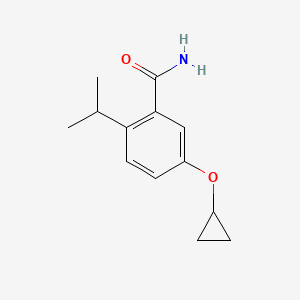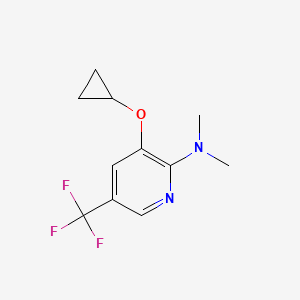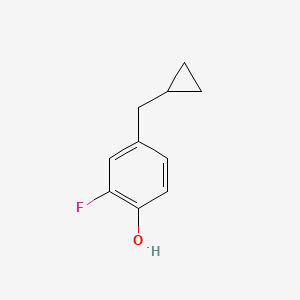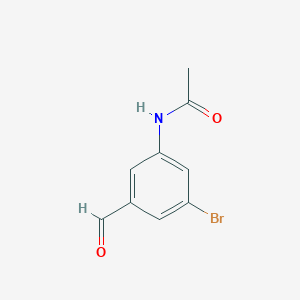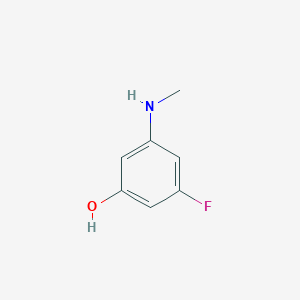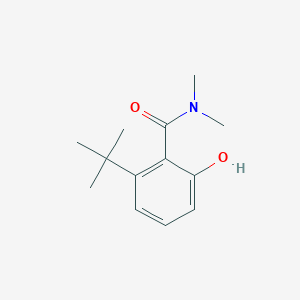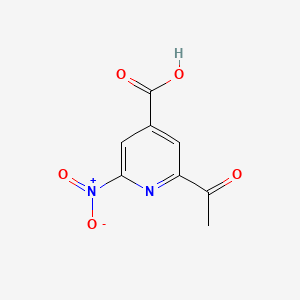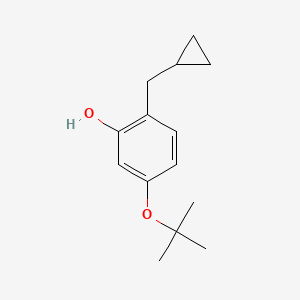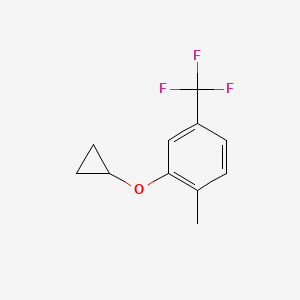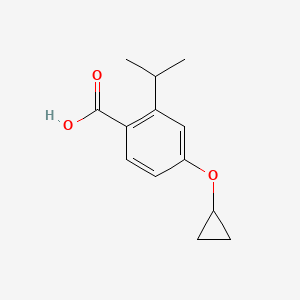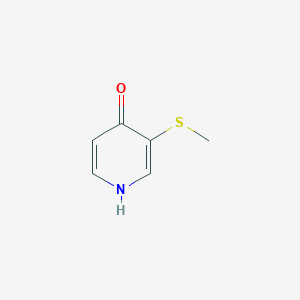![molecular formula C8H9N3O B14843803 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from nucleophilic substitution) .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyl-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: This compound shares a similar core structure but with a benzyl group substitution, which can alter its chemical and biological properties.
2,4-Dichloro-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine:
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications. Its bicyclic structure also provides a rigid framework that can be exploited in the design of new compounds with desired properties .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-4-8-6-3-9-2-1-7(6)10-5-11-8/h4-5,9H,1-3H2 |
Clé InChI |
SYYXCXHHEUUGLW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1N=CN=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
